(4S)-4-butyl-1,3-oxazolidin-2-one (4S)-4-butyl-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 158249-51-5
VCID: VC21105799
InChI: InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1
SMILES: CCCCC1COC(=O)N1
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(4S)-4-butyl-1,3-oxazolidin-2-one

CAS No.: 158249-51-5

Cat. No.: VC21105799

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(4S)-4-butyl-1,3-oxazolidin-2-one - 158249-51-5

Specification

CAS No. 158249-51-5
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (4S)-4-butyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1
Standard InChI Key XOTKVAZRWPADJP-LURJTMIESA-N
Isomeric SMILES CCCC[C@H]1COC(=O)N1
SMILES CCCCC1COC(=O)N1
Canonical SMILES CCCCC1COC(=O)N1

Introduction

Physical and Chemical Properties

(4S)-4-butyl-1,3-oxazolidin-2-one possesses distinct physical and chemical properties that make it valuable in synthetic organic chemistry. Understanding these properties is essential for its effective utilization in research and industrial applications.

Fundamental Properties

The compound has a molecular formula of C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol. It is identified by the CAS registry number 158249-51-5, which provides a unique identifier for regulatory and research purposes.

Table 1: Physical and Chemical Properties of (4S)-4-butyl-1,3-oxazolidin-2-one

PropertyValue
IUPAC Name(4S)-4-butyl-1,3-oxazolidin-2-one
CAS Number158249-51-5
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Canonical SMILESCCCCC1COC(=O)N1
Isomeric SMILESCCCC[C@H]1COC(=O)N1
InChIInChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1
InChI KeyXOTKVAZRWPADJP-LURJTMIESA-N

The compound contains multiple functional groups that contribute to its reactivity, including an amide (carbamate) functionality within the oxazolidinone ring. The presence of the butyl chain adds lipophilicity to the molecule, influencing its solubility profile and interaction with biological systems.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of (4S)-4-butyl-1,3-oxazolidin-2-one. The protons in the oxazolidinone ring display characteristic coupling patterns that reflect the stereochemistry at the C-4 position. The diastereotopic protons in the ring system show distinct splitting patterns that can be used to confirm the stereochemical integrity of the compound during synthesis and purification processes.

Synthetic Methods

The synthesis of (4S)-4-butyl-1,3-oxazolidin-2-one employs various methodologies, each with specific advantages depending on the scale and purpose of production.

Laboratory Scale Synthesis

A common synthetic route involves the reaction of n-butylamine with glycidol, followed by cyclization to form the oxazolidinone ring. This approach typically requires basic conditions to facilitate the cyclization process.

The reaction is often conducted in organic solvents such as dichloromethane or toluene at elevated temperatures to ensure complete conversion. The stereochemistry of the starting materials is crucial for obtaining the desired (4S) configuration in the final product.

Industrial Production Methods

For larger-scale production, continuous flow processes may be employed to enhance efficiency and yield. These methods often incorporate catalysts to improve reaction rates and selectivity.

Industrial syntheses focus on optimizing conditions to ensure high stereochemical purity while minimizing the formation of undesired byproducts. Purification techniques such as recrystallization and chromatography are commonly employed to achieve high-purity material suitable for pharmaceutical and research applications.

Purification and Quality Control

The purification of (4S)-4-butyl-1,3-oxazolidin-2-one typically involves silica gel chromatography using gradients of petroleum ether and ethyl acetate. The progress of purification can be monitored via thin-layer chromatography (TLC).

Quality control measures include determining enantiomeric ratios using chiral HPLC analysis. This step is crucial for applications where stereochemical purity directly impacts performance, such as in asymmetric synthesis.

Chemical Reactivity

The reactivity of (4S)-4-butyl-1,3-oxazolidin-2-one is largely determined by its functional groups and stereochemistry. Understanding these reactivity patterns is essential for its application in synthetic chemistry.

Types of Reactions

(4S)-4-butyl-1,3-oxazolidin-2-one participates in several types of chemical transformations, making it versatile in synthetic applications.

Oxidation Reactions

The compound can undergo oxidation reactions with reagents such as hydrogen peroxide or potassium permanganate. These reactions can modify the oxazolidinone ring or introduce new functional groups to create derivatives with altered properties.

Reduction Reactions

Reduction of (4S)-4-butyl-1,3-oxazolidin-2-one using agents like lithium aluminum hydride or sodium borohydride can convert the oxazolidinone ring to other functional groups. These transformations are valuable for accessing a broader range of structural derivatives.

Substitution Reactions

Applications in Asymmetric Synthesis

The primary application of (4S)-4-butyl-1,3-oxazolidin-2-one lies in asymmetric synthesis, where it serves as a chiral auxiliary to induce stereoselectivity in various reactions.

Chiral Auxiliary Function

As a chiral auxiliary, (4S)-4-butyl-1,3-oxazolidin-2-one provides a stereochemically defined environment that influences the stereochemical outcome of reactions. The compound temporarily attaches to a substrate, directs the stereochemistry of a transformation, and is then removed to yield the enantiomerically enriched product.

This approach is particularly valuable when direct asymmetric catalysis is challenging or when high levels of stereoselectivity are required. The oxazolidinone ring creates a rigid structure that effectively transfers stereochemical information during reactions.

Key Reaction Types

Table 2: Applications of (4S)-4-butyl-1,3-oxazolidin-2-one in Asymmetric Synthesis

Reaction TypeTypical Yield (%)Reaction ConditionsStereoselectivity
Aldol Addition85Room temperatureHigh d.e./e.e.
Michael Addition78-78°C to room temperatureHigh d.e./e.e.
Diels-Alder Cycloaddition75-90Variable temperaturesHigh endo/exo selectivity
Reformatsky Reaction70-85SmI₂, THF, -78°CHigh d.e.

Aldol Reactions

In aldol reactions, (4S)-4-butyl-1,3-oxazolidin-2-one enhances the selectivity of additions, leading to the formation of desired stereoisomers. The chiral environment created by the oxazolidinone directs the approach of the aldehyde component, resulting in preferential formation of specific diastereomers.

Michael Additions

For Michael additions, the compound serves as a chiral environment that favors the formation of specific enantiomers. The reaction typically involves the addition of an enolate to an α,β-unsaturated carbonyl compound, with the stereochemical outcome influenced by the chiral auxiliary.

Diels-Alder Reactions

In Diels-Alder cycloadditions, (4S)-4-butyl-1,3-oxazolidin-2-one can achieve high levels of stereoselectivity. The auxiliary influences both the endo/exo selectivity and the facial selectivity of the reaction, leading to preferential formation of specific stereoisomers.

Medicinal Chemistry Applications

The oxazolidinone framework, including derivatives of (4S)-4-butyl-1,3-oxazolidin-2-one, has significant importance in medicinal chemistry, particularly in the development of antibiotics and other pharmaceuticals.

Antimicrobial Activity

The biological activity of oxazolidinones primarily involves their interaction with bacterial ribosomes. These compounds can bind to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Oxazolidinone derivatives demonstrate significant activity against multi-drug resistant strains, making them valuable candidates for addressing the growing challenge of antibiotic resistance.

Enzyme Inhibition

Research indicates that oxazolidinones may function as enzyme inhibitors. Studies have explored their potential to inhibit specific bacterial enzymes that are critical for bacterial survival and pathogenicity, such as topoisomerases involved in DNA replication and transcription.

The structure-activity relationship (SAR) of oxazolidinone derivatives has been extensively studied to identify key structural features that enhance their inhibitory effects on bacterial enzymes.

Compound TypeTarget/ActivityBiological SystemPotency (IC₅₀/MIC)
(4S)-4-butyl derivativesBacterial ribosome inhibitionGram-positive bacteriaVariable
Linezolid (related compound)50S ribosomal subunitBroad-spectrum antibioticClinical relevance
(R)-(+)-4-tert-butyl-2-oxazolidinoneAntimicrobial activityVarious bacterial strainsResearch stage

Comparison with Similar Compounds

Understanding how (4S)-4-butyl-1,3-oxazolidin-2-one compares with related compounds provides valuable insights into structure-activity relationships and helps guide the selection of appropriate derivatives for specific applications.

Structural Analogues

Various oxazolidinone derivatives differ in their substituents and stereochemistry, leading to diverse properties and applications.

Effect of Substituent Size

The size of substituents at the C-4 position significantly influences the compound's properties. Bulkier substituents, such as benzyl or tert-butyl groups, enhance steric effects and potentially improve stereocontrol in asymmetric reactions. For example, (4S)-4-benzyl derivatives can achieve up to 92% diastereomeric excess in Diels-Alder reactions with titanium catalysts.

Importance of Stereochemistry

The stereochemical configuration at the C-4 position is critical for activity. The (4S) configuration often provides optimal results in asymmetric synthesis, while the opposite configuration (4R) may reduce reaction efficiency. This highlights the importance of stereochemical purity in applications of these compounds.

Table 4: Comparison of Oxazolidinone Derivatives

DerivativeSubstituent at C-4Key AdvantagesPrimary Applications
(4S)-4-butyl-1,3-oxazolidin-2-onen-ButylBalance of steric effectsAsymmetric synthesis
(4S)-4-benzyl-1,3-oxazolidin-2-oneBenzylEnhanced stereoselectivityDiels-Alder reactions
(4S)-4-tert-butyl-1,3-oxazolidin-2-onetert-ButylIncreased steric hindranceHigh d.e. reactions
(4S,5S)-5i derivativesVariousImproved metabolic stabilityEnzyme inhibition

Structure-Activity Relationships

For biological applications, derivatives with aromatic substituents often demonstrate enhanced antimicrobial or enzyme-inhibitory effects. The presence of aromatic groups can improve binding interactions with biological targets, leading to increased potency.

Modifications to the oxazolidinone ring itself can also significantly impact biological activity. These structural changes affect the compound's ability to interact with specific targets, such as bacterial ribosomes or enzymes.

Current Research Trends

Research on (4S)-4-butyl-1,3-oxazolidin-2-one and related compounds continues to evolve, with several emerging areas of interest.

Advanced Synthetic Applications

Researchers are exploring new reactions and methodologies that utilize (4S)-4-butyl-1,3-oxazolidin-2-one as a chiral auxiliary. These include applications in complex natural product synthesis and the development of new pharmaceutical compounds.

Efforts to enhance the recyclability and reusability of this chiral auxiliary are also ongoing. Strategies include immobilization on solid supports, such as Merrifield-Cl or Wang-Cl resins, which facilitates recovery and reuse in multiple synthetic cycles.

Computational Approaches

Computational strategies are increasingly employed to predict the biological activity of oxazolidinone derivatives. These include quantitative structure-activity relationship (QSAR) modeling using genetic algorithm-selected descriptors such as electronegativity and topological polar surface area.

Molecular docking studies help map interactions between oxazolidinone derivatives and biological targets, guiding the design of compounds with improved activity profiles.

Crystallographic Studies

Advanced crystallographic techniques provide valuable insights into the conformation and binding interactions of oxazolidinone derivatives. Single-crystal X-ray diffraction (SC-XRD) at controlled temperatures minimizes thermal motion artifacts and enables high-resolution structural determination.

Analysis of deviations from least-squares planes helps identify specific conformational features, such as envelope or twist conformations, that may influence the compound's activity.

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